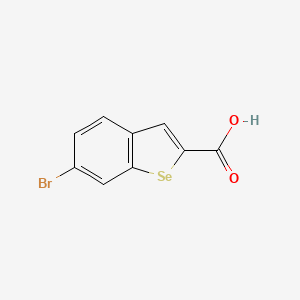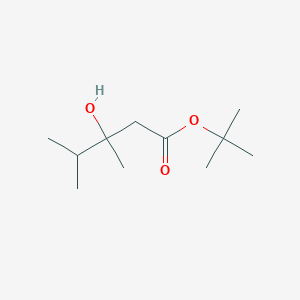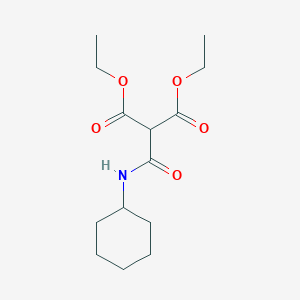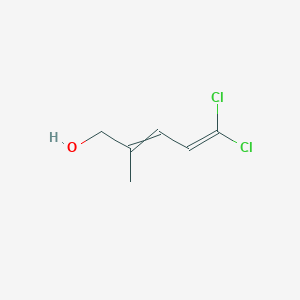
5,5-Dichloro-2-methylpenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-2-methylpenta-2,4-dien-1-ol: is a chemical compound with the molecular formula C6H8Cl2O . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-2-methylpenta-2,4-dien-1-ol typically involves the chlorination of 2-methylpenta-2,4-dien-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The chlorination reaction is monitored closely to prevent over-chlorination and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-2-methylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 5,5-dichloro-2-methylpenta-2,4-dien-1-one.
Reduction: Formation of 2-methylpenta-2,4-dien-1-ol.
Substitution: Formation of 5-hydroxy-2-methylpenta-2,4-dien-1-ol or 5-amino-2-methylpenta-2,4-dien-1-ol.
Scientific Research Applications
5,5-Dichloro-2-methylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2-methylpenta-2,4-dien-1-ol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in electrophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-2,5-dimethylhexane
- 5,5-Dichloro-1-pentanol
- 5,5-Dichloro-2-methyl-2,4-pentadien-1-yl N-cyano-N’-phenylcarbamimidothioate
Uniqueness
5,5-Dichloro-2-methylpenta-2,4-dien-1-ol is unique due to its conjugated diene system and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
63722-96-3 |
|---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
5,5-dichloro-2-methylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H8Cl2O/c1-5(4-9)2-3-6(7)8/h2-3,9H,4H2,1H3 |
InChI Key |
UJUDJWPNLNVVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


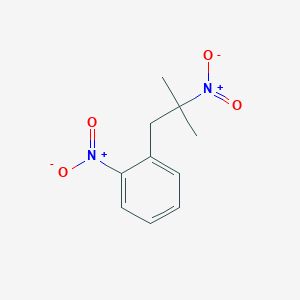
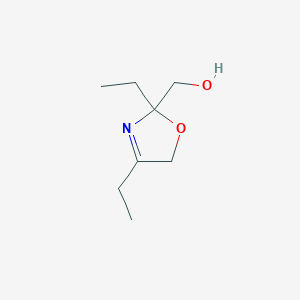


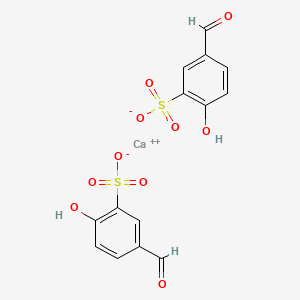
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
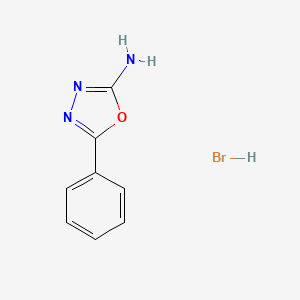

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

